molecular formula C₁₀H₁₄N¹⁵N B1154544 (S)-Anabasine-15N

(S)-Anabasine-15N

Cat. No.: B1154544
M. Wt: 163.22
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Chemical Characterization

Structural Determination

Stereoelectronic Configuration

The stereoelectronic configuration of (S)-Anabasine-15N is characterized by its specific three-dimensional arrangement that defines its chemical and biological properties. The compound exhibits the (S)-configuration at the stereogenic center, which corresponds to the carbon atom bearing the nitrogen-containing piperidine ring. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration has been definitively established through multiple analytical approaches.

The molecular structure consists of two nitrogen-containing heterocyclic rings: a pyridine ring and a piperidine ring connected through a carbon-carbon bond. The piperidine ring adopts a chair conformation, with the pyridine substituent occupying an equatorial position to minimize steric interactions. Rotational spectroscopy studies have revealed that anabasine adopts two most stable conformations in isolation conditions, characterized by an equatorial pyridine moiety and additional nitrogen-hydrogen equatorial stereochemistry at the piperidine ring.

The conformational landscape analysis demonstrates that the two rings of anabasine maintain a near-bisecting arrangement, with the observed conformations differing by approximately 180 degrees rotation of the pyridine subunit, designated as either syn or anti configurations. The preference for the equatorial-equatorial-syn conformation has been established through relative intensity measurements, with a syn to anti ratio of approximately 5:2. This conformational preference is directed by weak nitrogen-hydrogen-carbon hydrogen bond interactions between the nitrogen lone pair at the piperidine ring and the closest carbon-hydrogen bond in the pyridine ring, with nitrogen-hydrogen distances ranging from 2.686 angstroms in the syn configuration to 2.667 angstroms in the anti configuration.

The stereoelectronic properties are further influenced by the electronic distribution within the molecule. The pyridine ring system contributes electron-withdrawing characteristics, while the piperidine ring provides electron-donating properties through its saturated nitrogen center. This electronic complementarity creates a unique reactivity profile that distinguishes this compound from other alkaloid structures and contributes to its specific biological interactions.

Isotopic Labeling (15N Incorporation)

The isotopic labeling of this compound involves the strategic incorporation of nitrogen-15 at specific positions within the molecular framework. The nitrogen-15 isotope possesses a nuclear spin of 1/2, making it suitable for nuclear magnetic resonance spectroscopy applications and providing enhanced analytical capabilities compared to the more abundant nitrogen-14 isotope. The specific site of nitrogen-15 incorporation varies depending on the synthetic route and intended application, with common labeling positions including the piperidine nitrogen or the pyridine nitrogen.

Biosynthetic studies utilizing nitrogen-15 labeled lysine have demonstrated the incorporation patterns of the isotope into anabasine structure during natural biosynthetic processes. Research conducted with tobacco hairy roots expressing plant lysine decarboxylase gene revealed that feeding labeled nitrogen-15 lysine significantly enhanced anabasine levels, increasing production 13.5-fold in lysine/ornithine decarboxylase-expressing lines compared to 5.3-fold in control lines. This enhancement suggests that both substrate availability and enzyme activity are critical factors for efficient anabasine production.

The isotopic enrichment factors have been calculated from intensity distribution analysis using liquid chromatography-quadrupole-mass spectrometry data. When both alpha-nitrogen-15 and epsilon-nitrogen-15 labeled lysine were fed to engineered cell lines, only anabasine showed significant isotopic labeling, with lysine/ornithine decarboxylase-expressing lines showing similar enrichment from both labeling positions. However, control lines demonstrated approximately 3.5 times higher enrichment from epsilon-nitrogen-15 lysine compared to alpha-nitrogen-15 lysine, indicating asymmetric biosynthetic processes.

Ultra-high resolution mass spectrometry analysis using liquid chromatography-Fourier transform ion cyclotron resonance-mass spectrometry has provided detailed insights into the incorporation patterns. This analytical approach offers exceptional performance with resolution exceeding 1,000,000 full-width at half-maximum and mass accuracy within 1 part per million. The analysis revealed that two nitrogen-15 atoms could be incorporated into anabasine in lysine/ornithine decarboxylase-expressing lines after feeding either alpha-nitrogen-15 or epsilon-nitrogen-15 lysine, suggesting alternative biosynthetic routes where both heterocyclic rings derive from lysine-derived intermediates.

Molecular Formula and Mass Spectrometric Properties

The molecular formula of this compound is represented as C₁₀H₁₄N¹⁵N, reflecting the incorporation of one nitrogen-15 isotope into the standard anabasine structure. The molecular weight is calculated as 163.225 daltons, representing an increase of approximately 1 dalton compared to the unlabeled anabasine due to the mass difference between nitrogen-15 and nitrogen-14 isotopes. The accurate mass determination provides 163.113 daltons, enabling precise identification and quantification in complex biological matrices.

Mass spectrometric analysis of anabasine reveals characteristic fragmentation patterns that are essential for structural confirmation and analytical applications. The molecular ion appears at mass-to-charge ratio 162 with an intensity of 31 percent, which is characteristic for cyclic amine structures. The base peak occurs at mass-to-charge ratio 84 with 100 percent intensity, resulting from fragmentation at the bond connecting the two nitrogen heterocycles. Additional significant fragments include peaks at mass-to-charge ratios 78 (14 percent intensity), 105 (56 percent intensity), and various smaller fragments resulting from complex rearrangements within the piperidine and pyridine ring systems.

The fragmentation behavior follows predictable patterns based on the molecular structure. Alpha-type fragmentation occurs at the cyclic secondary amino group level, followed by proton and electron transfer processes that generate characteristic fragment ions. The pyridine ring contributes fragments at mass-to-charge ratios 78, 65, and 53, while piperidine ring fragmentations produce ions at mass-to-charge ratios 84, 57, 42, and 30. These fragmentation patterns remain consistent in the nitrogen-15 labeled compound, with appropriate mass shifts corresponding to the isotopic substitution.

Property Value Method Reference
Molecular Formula C₁₀H₁₄N¹⁵N Chemical Analysis
Molecular Weight 163.225 Da Mass Spectrometry
Accurate Mass 163.113 Da High-Resolution MS
Base Peak (m/z) 84 Electron Ionization MS
Molecular Ion (m/z) 162 (31% intensity) Electron Ionization MS
Major Fragments 105 (56%), 78 (14%) Electron Ionization MS

The International Union of Pure and Applied Chemistry name for the nitrogen-15 labeled compound is 3-[(2S)-(¹⁵N)azinan-2-yl]pyridine, reflecting both the stereochemical configuration and isotopic labeling position. The Simplified Molecular Input Line Entry System representation accommodates the isotopic labeling through specific notation that distinguishes the nitrogen-15 position from the standard nitrogen-14 positions within the molecular structure.

Nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts and coupling patterns. The nitrogen-15 isotope exhibits distinct nuclear magnetic resonance properties compared to nitrogen-14, including spin-spin coupling with adjacent carbon and hydrogen atoms that can be observed in appropriately designed experiments. These spectroscopic properties enable precise structural determination and conformational analysis in solution-state conditions.

Properties

Molecular Formula

C₁₀H₁₄N¹⁵N

Molecular Weight

163.22

Synonyms

3-(2S)-2-Piperidinyl-pyridine-15N;  (-)-Anabasine-15N;  (S)-(-)-Anabasine-15N;  Anabasin-15N;  Neonicotine-15N;  Neonikotin-15N

Origin of Product

United States

Scientific Research Applications

Pharmacological Research

1.1 Anthelmintic Development
(S)-Anabasine-15N has been investigated for its potential as an anthelmintic agent. Research indicates that agonists of nicotinic acetylcholine receptors (nAChRs), such as (S)-5-ethynyl-anabasine, derived from (S)-anabasine, show promise in treating nematode infections. These compounds can act on specific nAChRs in parasites like Ascaris suum, potentially overcoming resistance to existing treatments like levamisole .

Table 1: Potency of Nicotinic Agonists on Asu-ACR-16 Receptors

CompoundEC50 (μM)Target Receptor
Nicotine6.21nAChR
(S)-5-ethynyl-anabasine0.14Asu-ACR-16

The lower EC50 value of (S)-5-ethynyl-anabasine suggests it is significantly more potent than nicotine and could serve as a basis for new anthelmintic therapies .

1.2 Biomarkers for Tobacco Use
In toxicological studies, this compound has been used as a biomarker for tobacco use. Its presence in urine samples can help validate abstinence or measure tobacco consumption levels during nicotine replacement therapies. Studies have shown that concentrations of anabasine and its derivatives correlate with self-reported tobacco use, providing a reliable metric for assessing nicotine dependence and cessation success .

Environmental Impact Studies

2.1 Soil Microbial Ecology
Research involving this compound has also extended to environmental sciences, particularly in studying the impact of tobacco cultivation on soil microbial communities. The isotopically labeled compound allows researchers to trace the uptake and transformation of tobacco alkaloids within soil ecosystems, providing insights into the ecological consequences of tobacco farming practices .

Analytical Chemistry

3.1 Isotopic Labeling in Mass Spectrometry
The use of this compound in analytical chemistry is notable for its application in mass spectrometry techniques. The nitrogen labeling enhances the resolution and detection sensitivity of anabasine and its metabolites in complex biological samples. This capability is crucial for developing methods to analyze alkaloid profiles in tobacco products and their effects on human health .

Table 2: Isotopic Patterns Detected by LC-FTICR-MS

IsotopePeak ResolutionApplication
15N770,000 fwhmAlkaloid profiling in urine
13CVariableTobacco alkaloid analysis

The high-resolution capabilities provided by isotopic labeling facilitate detailed studies into the pharmacokinetics and metabolism of tobacco alkaloids .

Comparison with Similar Compounds

Research Implications and Challenges

  • Analytical Utility: The 15N label in this compound enables precise detection in NMR and MS, but its synthesis is costlier than non-chiral 15N compounds (e.g., glycine-15N) .

Preparation Methods

Genetic Modification for Lysine Decarboxylase Overexpression

The biosynthetic route to (S)-Anabasine-15N leverages the natural alkaloid pathway in Nicotiana tabacum (tobacco), modified to enhance lysine-derived cadaverine production. Transgenic tobacco hairy roots expressing lysine/ornithine decarboxylase (La-L/ODC) exhibit upregulated conversion of L-lysine to cadaverine, a key precursor for anabasine. By introducing [ε-15N]- or [α-15N]-L-lysine into the culture medium, researchers achieved site-specific 15N incorporation into the piperidine ring of anabasine.

Isotopic Incorporation and Analysis

Ultra-high-resolution LC-FTICR-MS analysis revealed symmetric 15N labeling in anabasine when La-L/ODC-expressing lines were fed [α-15N]-L-lysine, with 15N enrichment factors (%EF) calculated as:

%EF=(Intensity of M+1Sum of M and M+1)×100\%EF = \left(\frac{\text{Intensity of M+1}}{\text{Sum of M and M+1}}\right) \times 100

For [ε-15N]-L-lysine, the %EF reached 34.2 ± 1.5%, while [α-15N]-L-lysine yielded 32.8 ± 2.1%. This symmetry indicates that both nitrogen atoms in the piperidine ring originate from the same lysine precursor, a phenomenon attributed to the enzymatic activity of La-L/ODC (Figure 1).

Chemical Synthesis via Myosmine Intermediate

Condensation and Cyclization Reactions

A patented synthetic route to nicotine analogs provides a adaptable framework for this compound production. The process begins with the condensation of N-(1-butenyl)-2-pyrrolidone and methyl nicotinate under basic conditions to form 1-(but-1-enyl)-3-nicotinoylpyrrolidin-2-one (Compound II). Subsequent acid hydrolysis and base-mediated cyclization yield myosmine, a direct precursor to anabasine (Scheme 1).

Hydrogenation and N-Methylation

Myosmine undergoes catalytic hydrogenation using 10% palladium on carbon to produce (R,S)-nornicotine, followed by N-methylation with formaldehyde and formic acid to yield racemic nicotine. For anabasine synthesis, this pathway is modified by substituting putrescine derivatives with cadaverine, introducing the 15N label at the piperidine nitrogen.

Analytical Validation of 15N Incorporation

Mass Spectrometric Characterization

LC-Q-MS and LC-FTICR-MS are indispensable for verifying 15N incorporation. In biosynthetic preparations, the isotopic pattern of anabasine (M+2 region) demonstrates a 15N2-to-13C2 ratio of 4.7:1 when derived from [ε-15N]-L-lysine, confirming preferential labeling at the ε-position. Chemical synthesis routes require analogous validation, with 15N NMR providing additional confirmation of site-specific labeling.

Comparative Analysis of Preparation Methods

Parameter Biosynthetic Method Chemical Synthesis
15N Incorporation Efficiency 32–34% (dual labeling)95–98% (single labeling)
Enantiomeric Excess (ee) >99% (S-isomer)50% (racemic)
Scale-Up Feasibility Moderate (plant culture constraints)High (batch synthesis)
Cost per gram $1,200–$1,500$800–$1,000

Q & A

Q. How to ensure compliance with institutional review boards (IRBs) when using this compound in animal studies?

  • Methodological Answer : Submit detailed protocols for tracer administration, including dose justification and endpoints for humane euthanasia. Include isotope waste disposal plans adhering to radiation safety guidelines (if applicable). Publish raw data in open-access formats to facilitate reproducibility audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.